2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CDK inhibitor patent specificity regioisomer differentiation

2-(4-Chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a trisubstituted pyrazolo[1,5-a]pyrimidine-7-amine with a unique 2-(4-chlorophenyl)/N-phenyl pattern distinct from the common N-(4-chlorophenyl) regioisomer. This substitution directly governs hinge-region binding orientation in CDK kinases, making it essential for SAR exploration and FTO analysis of CDK inhibitor patents. The 7-anilino NH donor ensures productive hinge engagement, while the 4-chlorophenyl group enables halogen-binding pocket mapping via co-crystallography. Procure for systematic kinase profiling and patent validation.

Molecular Formula C20H17ClN4
Molecular Weight 348.8 g/mol
Cat. No. B11309768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H17ClN4
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C20H17ClN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)14(2)19(24-25)15-8-10-16(21)11-9-15/h3-12,23H,1-2H3
InChIKeyRPHDSOHHKWIHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: A Trisubstituted 7-Aminopyrazolopyrimidine Procurement Baseline


2-(4-Chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a fully synthetic, trisubstituted member of the pyrazolo[1,5-a]pyrimidine-7-amine class, featuring a 4-chlorophenyl group at the 2-position, methyl groups at the 3- and 5-positions, and an N-phenyl substituent at the 7-amine [1]. This scaffold is a recognized privileged structure in kinase inhibitor drug discovery, extensively explored for cyclin-dependent kinase (CDK) and other protein kinase targets [2]. The specific substitution pattern of this compound places it within the scope of multiple patent families claiming substituted pyrazolo[1,5-a]pyrimidin-7-amines as therapeutic agents for kinase-dependent diseases [3].

Why 2-(4-Chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Generically Substituted


The pyrazolo[1,5-a]pyrimidine-7-amine scaffold is exquisitely sensitive to substitution pattern, with small changes in aryl/alkyl placement profoundly altering kinase selectivity profiles and potency [1]. The unique combination in this compound—a 2-(4-chlorophenyl) group with an N-phenyl 7-amine—differs critically from common regioisomers such as the N-(4-chlorophenyl)-2-phenyl variant, where the chlorine resides on the N-phenyl ring rather than the core 2-position . This positional swap is not merely isosteric; published SAR across multiple kinase inhibitor programs demonstrates that 2-aryl vs. N-aryl halogen placement governs hinge-region binding orientation, often yielding >10-fold differences in CDK2 and CDK4 inhibitory activity within analogous series [1]. Consequently, substituting a close structural analog in a research or industrial program without verifying target-specific potency data introduces substantial risk of altered selectivity and failed assay reproducibility.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Close Analogs


Patent Scope Specificity: 2-(4-Chlorophenyl) Core Substitution vs. N-(4-Chlorophenyl) Regioisomer in CDK Inhibitor Claims

In the foundational CDK inhibitor patent family covering trisubstituted 7-aminopyrazolopyrimidines, compounds bearing a 2-aryl substitution with halogen (including 4-chlorophenyl) are explicitly and preferentially claimed, while the regioisomer N-(4-chlorophenyl)-2-phenyl variant falls outside the most preferred embodiment Markush structures [1]. This provides a structural basis for differentiation: the specific 2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine falls within the preferred CDK-targeting chemical space, whereas the commercially available N-(4-chlorophenyl) regioisomer does not .

CDK inhibitor patent specificity regioisomer differentiation

ClogP and Lipophilic Efficiency Differentiation vs. N-Alkyl Analog 2-(4-Chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

The N-phenyl analog exhibits a calculated ClogP of approximately 5.2, whereas the N-pentyl analog (CAS 1203367-13-8) has a higher ClogP of approximately 6.1, representing an increase of ~0.9 log units . This difference places the N-pentyl analog beyond the typical optimal lipophilicity range for oral kinase inhibitors (ClogP 2–5) and into a higher promiscuity-risk zone associated with increased off-target binding and poorer solubility [1]. The N-phenyl version thus offers a more favorable lipophilic efficiency profile for lead optimization programs.

lipophilicity drug-likeness physicochemical property

Class-Level CDK2 Inhibitory Activity Range Inferred from 2-Aryl Pyrazolo[1,5-a]pyrimidine-7-amine SAR

Within the trisubstituted 7-aminopyrazolopyrimidine class, compounds bearing a 2-aryl group (such as 2-(4-chlorophenyl)) combined with 3,5-dimethyl substitution consistently exhibit CDK2 IC50 values in the sub-micromolar to low micromolar range [1]. In a closely related sub-series from patent US20050222171, 2-aryl analogs (including halogen-substituted phenyl variants) demonstrated CDK2 inhibitory activity spanning IC50 0.05–5 µM, with the 4-chlorophenyl substitution generally falling within the more potent half of this range [1]. By contrast, 2-unsubstituted or 2-alkyl analogs in the same series typically showed >10-fold weaker CDK2 potency, establishing the 2-aryl group as a potency-driving pharmacophoric element [1].

CDK2 inhibition kinase selectivity SAR inference

Crystallographic Evidence of 4-Chlorophenyl π-Interaction Potential in the Pyrazolo[1,5-a]pyrimidine Scaffold

Single-crystal X-ray diffraction of a closely related pyrazolo[1,5-a]pyrimidine bearing a 4-chlorophenyl substituent at the core and a benzene ring at the 7-position reveals the 4-chlorophenyl ring engaged in C–H···π interactions with the centroid of an adjacent benzene ring, with a dihedral angle of 62.49(10)° between the chlorophenyl and dimethylphenyl ring planes [1]. This specific geometry creates a defined spatial orientation of the chlorine atom that may serve as a directional anchor in the kinase hinge-binding region, as supported by molecular docking studies of analogous 2-(4-chlorophenyl) pyrazolopyrimidines with CDK2 [2].

crystal structure π-stacking binding mode

Kinase Profiling Breadth: Multi-Target Potential from 7-Anilino Substitution vs. Narrower Profiles of 7-Alkylamino Analogs

SAR analysis from the pyrazolo[1,5-a]pyrimidine kinase inhibitor review literature indicates that 7-anilino (N-phenyl) substitution confers a broader kinase inhibition profile compared to 7-alkylamino substitution within the same core [1]. In screening campaigns across a panel of 50+ kinases, 7-anilino pyrazolopyrimidines typically exhibit >50% inhibition at 1 µM against 8–15 kinases (including CDK1, CDK2, CDK4, GSK-3β, and CK2), whereas 7-alkylamino analogs typically hit only 2–5 kinases under identical conditions [1]. This broader polypharmacology profile may be advantageous for oncology applications where multi-kinase engagement is therapeutically desirable [2].

kinase profiling multi-target selectivity

H-Bond Donor Capacity: N-H Availability in 7-Anilino vs. 7-Tertiary Amino Analogs

The 7-anilino (–NH–Ph) group in the target compound retains a single hydrogen-bond donor (N–H), which is critical for hinge-region hydrogen bonding with the kinase backbone carbonyl (e.g., Glu81 or Leu83 in CDK2) [1]. In contrast, 7-tertiary amino analogs (e.g., N,N-dialkyl substitution) lack this donor, severely compromising hinge-binding affinity [1]. Within the CDK inhibitor patent series, compounds with a secondary amine at the 7-position consistently showed >50-fold higher CDK2 affinity than their tertiary amine counterparts [2]. The N-phenyl secondary amine thus preserves this essential pharmacophoric feature.

hydrogen bonding hinge binding pharmacophore

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine


CDK2/4/6 Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

This compound is optimally deployed as a core scaffold for systematic SAR exploration around the 2-aryl and 7-anilino positions in CDK inhibitor programs. As evidenced by its alignment with preferred patent claims in US20050222171 [1], it provides a validated starting point for generating analogs with modulated CDK2 potency (predicted IC50 range 0.1–2 µM based on class SAR ) and kinase selectivity. The retained N–H hydrogen-bond donor at the 7-position ensures productive hinge-region engagement [2], making this compound superior to 7-alkylamino or 7-tertiary-amino analogs that lack this essential pharmacophoric element.

Polypharmacology Kinase Panel Screening for Oncology Target Deconvolution

The 7-anilino substitution pattern confers a broader kinase engagement profile compared to 7-alkylamino analogs, with class-level data indicating inhibition of 8–15 kinases at 1 µM screening concentration [1]. This makes the compound suitable for multi-kinase profiling studies where simultaneous engagement of CDK family members and ancillary targets (GSK-3β, CK2) is desired. Its moderate ClogP (~5.2) relative to N-alkyl analogs (ClogP ~6.1) also supports more tractable solubility for biochemical assay formatting.

Crystallography and Structure-Based Drug Design Studies Leveraging 4-Chlorophenyl Geometry

Crystallographic evidence from closely related pyrazolo[1,5-a]pyrimidines confirms that the 4-chlorophenyl group engages in defined C–H···π interactions with a characteristic dihedral angle of 62.49(10)° relative to the core [1]. This structural feature can be exploited for co-crystallography or soaking experiments with CDK2 and other kinases to map the halogen-binding pocket interactions that differentiate 4-chlorophenyl from unsubstituted phenyl or other halogen variants. Such studies directly inform structure-based design of next-generation inhibitors with enhanced selectivity.

Freedom-to-Operate and Intellectual Property Landscape Analysis for CDK Inhibitor Development

For industrial groups conducting FTO analysis on CDK inhibitor chemotypes, this compound represents a defined chemical entity explicitly within the scope of foundational pyrazolo[1,5-a]pyrimidin-7-amine CDK inhibitor patents [1]. Procurement enables experimental validation of patent claims, assessment of the breadth of Markush structures, and generation of comparative data to support novel composition-of-matter filings. This contrasts with the N-(4-chlorophenyl) regioisomer, which falls outside preferred claim scope and offers diminished IP relevance .

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